MOG (35-55), human

Experimental Autoimmune Encephalomyelitis EAE Multiple Sclerosis Model

Select MOG (35-55), human for the native human Pro42 epitope—not the rodent Ser42 variant. This peptide is immunogenic (binds H-2b MHC II, stimulates T cell proliferation and IFN-γ) but non-encephalitogenic and non-demyelinating in C57BL/6 mice, enabling clean T cell activation studies without confounding disease. It induces B cell-dependent EAE for humoral autoimmunity models and B cell-depleting therapeutic testing. Compatible with HLA-DR2 transgenic mice for human MHC II studies. Verify Pro42 before purchase—substitution with rodent MOG (35-55) introduces uncontrolled variability.

Molecular Formula C120H179N35O28S
Molecular Weight 2592.0 g/mol
Cat. No. B575403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOG (35-55), human
Molecular FormulaC120H179N35O28S
Molecular Weight2592.0 g/mol
Structural Identifiers
InChIInChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1
InChIKeyJZTWEKCSWFQBIT-RVMQXVHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOG (35-55), Human Peptide for Multiple Sclerosis and Neuroimmunology Research


MOG (35-55), human is a 21-amino acid synthetic peptide (sequence: MEVGWYRPPFSRVVHLYRNGK; molecular weight 2592.0 g/mol; CAS 163158-19-8) corresponding to residues 35–55 of the human myelin oligodendrocyte glycoprotein [1]. This immunodominant epitope is a component of CNS myelin and serves as a widely used tool for inducing experimental autoimmune encephalomyelitis (EAE) in mouse and rat models for multiple sclerosis research [2]. Critically, it differs from rodent MOG (35-55) by a single proline-to-serine substitution at position 42 (human Pro42 vs. rodent Ser42), a sequence variation that fundamentally alters its encephalitogenicity, immunogenicity profile, and pathogenic mechanism in C57BL/6 mice [3][4].

Why MOG (35-55), Human Cannot Be Substituted by Rodent MOG Peptides in EAE Studies


Procurement decisions for MOG (35-55) peptides must account for species-specific sequence divergence that produces functionally non-interchangeable reagents. The single Pro42→Ser substitution between human and rodent MOG (35-55) is not a conservative polymorphism—it determines whether the peptide is encephalitogenic or non-encephalitogenic in C57BL/6 mice, dictates B cell dependence versus independence of disease pathogenesis, and governs cross-reactivity with T cell responses [1][2]. Furthermore, MOG (35-55), human cannot be substituted by alternative encephalitogenic myelin peptides such as PLP (139-151), which induces relapsing-remitting rather than chronic EAE and operates in distinct mouse strain backgrounds (SJL/J vs. C57BL/6) [3][4]. Generic substitution without verifying the species origin and specific residue at position 42 introduces uncontrolled variability in disease phenotype, mechanism, and translational relevance.

MOG (35-55), Human: Head-to-Head Quantitative Differentiation Evidence Against Comparators


MOG (35-55), Human vs. Rodent MOG (35-55): Encephalitogenicity in C57BL/6 Mice

In a direct comparative study, C57BL/6 mice immunized with rat MOG (35-55) peptide exhibited severe inflammation and demyelination throughout the central nervous system, whereas mice immunized with human MOG (35-55) peptide displayed only a few foci of mild inflammation with no detectable demyelination [1]. Human MOG (35-55) was characterized as 'only weakly encephalitogenic,' while rodent MOG (35-55) induced robust, B cell-independent EAE [2].

Experimental Autoimmune Encephalomyelitis EAE Multiple Sclerosis Model Neuroimmunology

MOG (35-55), Human: B Cell Dependence of Disease Pathogenesis vs. Rodent MOG (35-55)

Oliver et al. (2003) demonstrated that EAE induced by human MOG protein (containing the 35-55 epitope) was B cell dependent with polymorphonuclear leukocyte infiltrate, whereas EAE induced by rodent MOG (35-55) peptide was B cell independent with predominantly mononuclear CNS infiltrate [1]. The B cell dependence of human MOG-induced disease was not attributable to a requirement for antigen presentation by B cells, as spleen cells from B cell-deficient mice processed and presented human and rat MOG proteins equivalently [1].

B Cell Immunology EAE Pathogenesis Multiple Sclerosis Autoimmunity

MOG (35-55), Human: T Cell Cross-Reactivity with Rodent MOG (35-55) Is Partial and Species-Restricted

Human MOG (35-55) is immunogenic, binding to H-2b class II MHC and recognized by T cells, but it is only partially cross-reactive with mouse MOG (35-55) . T cells from mice immunized with human MOG (35-55) proliferated and produced IFN-γ and IL-3 in response to human peptide stimulation, but not to rodent MOG (35-55), indicating species-restricted T cell recognition [1]. This partial cross-reactivity is attributed to the Pro42→Ser substitution altering MHC-peptide-TCR interactions.

T Cell Epitope MHC Class II Cross-Reactivity Immunodominance

MOG (35-55), Human vs. PLP (139-151): Chronic vs. Relapsing-Remitting EAE Disease Course

Cross-model comparative studies have established that MOG (35-55) peptide induces a chronic, non-remitting EAE disease course in C57BL/6 mice, whereas the proteolipid protein epitope PLP (139-151) induces a relapsing-remitting EAE course in SJL/J mice [1][2]. In pain behavior studies, MOG (35-55)-immunized C57BL/6 mice developed only minor mechanical allodynia over the onset and peak phase, while PLP (139-151)-immunized SJL mice developed marked mechanical allodynia throughout the chronic phase [3].

EAE Model Selection Disease Course Chronic EAE Relapsing-Remitting EAE

MOG (35-55), Human: Antibody Induction Equivalent to Rodent MOG Despite Weak Encephalitogenicity

Despite its weak encephalitogenicity, human MOG (35-55) peptide induces anti-MOG antibodies at titers equivalent to those induced by rat MOG (35-55) peptide in C57BL/6 mice [1]. Oliver et al. (2003) demonstrated that rat and human MOG proteins induced antibodies to mouse MOG that were equivalent in both titer and IgG subclass distribution [1]. However, the pathogenic significance of these antibodies differs: in the human MOG-induced model, antibodies play a B cell-dependent pathogenic role, whereas in the rodent MOG model, disease proceeds independent of B cells [1].

Anti-MOG Antibodies B Cell Response Humoral Immunity Serology

MOG (35-55), Human: Structural Conformation Differences vs. Rat MOG (35-55)

Circular dichroism and NMR spectroscopy reveal that rat MOG (35-55) peptide adopts helical conformations more readily than human MOG (35-55) peptide in membrane-mimetic environments. In SDS micelles, rat MOG (35-55) exhibited robust α-helical structure, whereas human MOG (35-55) showed only 'to a lesser extent' helical adoption [1]. At non-micellar SDS concentrations, both peptides adopt β-structure, indicating that the single Pro42→Ser substitution alters conformational plasticity in response to microenvironmental changes [1]. NMR analysis further identified a poorly defined α-helix over residues 44-51 in both peptides under TFE conditions, with additional secondary structure evident in the N-terminal region only for rat MOG (35-55) [1].

Peptide Conformation Circular Dichroism NMR Spectroscopy Structure-Activity Relationship

Optimal Research Applications for MOG (35-55), Human Peptide


Non-Encephalitogenic Control for T Cell Proliferation and Cytokine Assays in C57BL/6 Mice

When investigators require an immunogenic MOG peptide that elicits T cell responses without inducing clinical EAE, human MOG (35-55) serves as the optimal reagent. Unlike rodent MOG (35-55) which induces severe inflammation and demyelination [1], human MOG (35-55) is immunogenic—binding H-2b MHC class II and stimulating T cell proliferation and IFN-γ production—but is only weakly encephalitogenic and produces no demyelination [1][2]. This uncoupling of immunogenicity from pathogenicity enables clean assessment of T cell activation parameters without confounding clinical disease.

B Cell-Dependent EAE Pathogenesis Studies Requiring Human MOG Epitope

For studies investigating B cell-dependent autoimmune mechanisms in multiple sclerosis, human MOG (35-55) is the appropriate selection. EAE induced by human MOG protein (containing the 35-55 epitope) is B cell dependent, whereas rodent MOG (35-55)-induced EAE is B cell independent [1]. This differential mechanism enables researchers to model the B cell-dependent pathogenic pathways observed in certain MS patient subsets, particularly relevant for testing B cell-depleting therapeutics or studying humoral autoimmunity.

HLA-DR2 Transgenic Mouse Models for Humanized MS Research

Human MOG (35-55) is essential for studies employing HLA-DR2 transgenic mice, which express the human MHC class II allele associated with increased MS susceptibility. The human peptide sequence (with Pro42) corresponds to the native human MOG epitope presented by HLA-DR2 molecules, whereas rodent MOG (35-55) with Ser42 represents a different immunogenic determinant [1]. This species-matched peptide is required for accurate modeling of human T cell recognition and for developing HLA-DR2-restricted T cell lines and hybridomas for therapeutic screening [2].

Humoral Autoimmunity Studies Requiring Robust Antibody Response Without Severe Clinical EAE

Human MOG (35-55) induces anti-MOG antibodies at titers equivalent to those induced by rodent MOG (35-55) despite its minimal encephalitogenicity [1]. This property makes the human peptide ideal for studies focused on antibody-mediated mechanisms, B cell epitope mapping, and serological monitoring in MS models, as it enables robust humoral responses while minimizing confounding clinical disease severity and animal welfare concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MOG (35-55), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.